3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
説明
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-10-12-24(13-11-15)21-18-4-2-3-5-19(18)23-14-20(21)27(25,26)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRKTHCFHTDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures have been studied for their anti-tubercular activity against mycobacterium tuberculosis.
類似化合物との比較
Comparison with Similar Compounds
Sulfonyl-Containing Quinoline Derivatives
Sulfonyl groups are critical for modulating electronic and steric properties. Key analogs include:
- Key Differences: BB90881 replaces the 4-chlorophenyl group with 4-ethylbenzenesulfonyl, increasing hydrophobicity. The additional 6-methoxy group may enhance metabolic stability .
Piperidine/Piperazine-Substituted Quinolines
Piperidine rings influence conformational flexibility and receptor binding:
- Key Differences: Compound 4k lacks the sulfonyl group but shares a 4-chlorophenyl substituent. The 4-amino group may enable hydrogen bonding .
Chlorophenyl-Substituted Quinolines
Chlorophenyl groups enhance lipophilicity and halogen bonding:
- Key Differences: The unsubstituted 3-(4-chlorophenyl)quinoline () lacks sulfonyl and piperidine groups, resulting in lower molecular weight and reduced target engagement. The compound from features multiple methoxy groups, which may improve solubility but reduce metabolic stability.
Research Findings
- Synthesis : The target compound can be synthesized via Pd-catalyzed cross-coupling (as in ) or one-pot multicomponent reactions (). Piperidine incorporation typically requires nucleophilic substitution or reductive amination .
- Structural Analysis: π-π interactions between quinoline and aromatic substituents (e.g., 4-chlorophenyl) are critical for crystal packing and bioactivity, as seen in .
- Computational Studies : Density functional theory (DFT) and molecular docking () predict that sulfonyl and piperidine groups enhance binding to enzymes like COX-2 or GADD34:PP1 via electrostatic and van der Waals interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
